Regioisomeric Impact on Physicochemical Properties: 5-tert-Butyl vs. 4-tert-Butyl Oxazole-2-carboxylic Acid
The positional isomer 4-(tert-butyl)oxazole-2-carboxylic acid (CAS 1785513-03-2) exhibits quantifiable differences in predicted physicochemical parameters compared to the 5-substituted analog . While both share the same molecular weight (169.18 g/mol), the 5-substituted compound has a reported LogP of 1.35–1.9 , whereas no experimental LogP is reported for the 4-isomer. Additionally, the 4-isomer is predicted to have a pKa of 2.66±0.10 and a density of 1.169±0.06 g/cm³ . These differences in lipophilicity and acidity can directly affect partitioning behavior, solubility, and permeability in biological systems.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | 1.35 (calculated) or 1.9 (XLogP3) |
| Comparator Or Baseline | 4-(tert-Butyl)oxazole-2-carboxylic acid (CAS 1785513-03-2): No experimental LogP reported; pKa 2.66±0.10 (predicted) |
| Quantified Difference | LogP difference not directly quantifiable due to lack of comparator data, but distinct substitution pattern yields different predicted pKa and density |
| Conditions | Predicted/calculated values; experimental LogP for 5-isomer from vendor datasheets |
Why This Matters
The distinct LogP value of the 5-substituted isomer (1.35–1.9) provides a defined lipophilicity benchmark for medicinal chemistry optimization, whereas the 4-isomer lacks this validated parameter, complicating its use in property-driven drug design.
